molecular formula C8H5ClN2O2 B232168 3-amino-6-chloro-2H-1,4-benzoxazin-2-one

3-amino-6-chloro-2H-1,4-benzoxazin-2-one

Katalognummer: B232168
Molekulargewicht: 196.59 g/mol
InChI-Schlüssel: GLBMVQYBFMVRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-chloro-2H-1,4-benzoxazin-2-one is a chemical reagent intended for Research Use Only, strictly for use in laboratory research and not for diagnostic, therapeutic, or personal applications. The 1,4-benzoxazin-2-one heterocyclic core is a privileged scaffold in medicinal chemistry and pharmaceutical research, known for its diverse biological activities . Derivatives of this structure have demonstrated significant potential in various research areas. In neuropharmacology, they have been investigated as key structural components in the development of agents for neurodegenerative diseases and as potential anti-inflammatory agents in microglial cells, which are central to neuroinflammation . Furthermore, this class of compounds has shown promise in anticonvulsant research, with some analogues exhibiting activity in maximal electroshock (MES) seizure models . The structural motifs of 1,4-benzoxazin-3-ones have also been explored for their antidiabetic properties, acting as inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase through molecular docking studies . The presence of both amino and chloro substituents on the benzoxazinone ring makes this compound a versatile synthetic intermediate for further functionalization, enabling structure-activity relationship (SAR) studies in drug discovery campaigns . Researchers value this scaffold for its relatively low biological toxicity and its ability to interact with multiple biological targets .

Eigenschaften

Molekularformel

C8H5ClN2O2

Molekulargewicht

196.59 g/mol

IUPAC-Name

3-amino-6-chloro-1,4-benzoxazin-2-one

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)11-7(10)8(12)13-6/h1-3H,(H2,10,11)

InChI-Schlüssel

GLBMVQYBFMVRLZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N

Kanonische SMILES

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Amino-6-chloro-2H-1,4-benzoxazin-2-one 3-NH₂, 6-Cl C₈H₅ClN₂O₂ 198.6 Potential biological activities
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 6-Cl C₈H₆ClNO₂ 183.6 Herbicidal, antifungal activities
7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one 7-NH₂, 6-Cl C₈H₅ClN₂O₂ 198.6 Structural isomer; activity varies with NH₂ position
6-Bromo-4H-1,4-benzoxazin-3-one 6-Br C₈H₆BrNO₂ 228.0 Increased lipophilicity vs. Cl
6-Chloro-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one 6-Cl, 4-CF₃, 4-pentynyl C₁₄H₁₁ClF₃NO₃ 333.7 Enhanced binding affinity (HIV RT inhibitor)

Key Observations :

  • Positional Isomerism: The 3-amino derivative (target compound) differs from the 7-amino isomer (CAS 40401-45-4) in substituent placement, which may alter hydrogen-bonding patterns and biological target interactions .
  • Trifluoromethyl Groups : The CF₃ group in the 4-position (CAS 1627575-39-6) enhances metabolic stability and binding to hydrophobic enzyme pockets, as seen in HIV reverse transcriptase inhibitors .

Key Insights :

  • The amino group in the target compound may improve bioavailability compared to non-polar derivatives (e.g., 6-Cl or 6-Br analogs) due to enhanced solubility .
  • Trifluoromethyl-substituted analogs exhibit superior potency in antiviral applications, highlighting the impact of electron-withdrawing groups .

Vorbereitungsmethoden

One-Step Cyclization with Aryl Chloroformates

Aryl chloroformates, such as 4-nitrophenyl chloroformate, enable a streamlined one-pot synthesis. The amino alcohol precursor (e.g., 2-amino-5-chlorophenol) reacts with the chloroformate in an inert solvent (e.g., tetrahydrofuran) under nitrogen at 25°C. Quenching with aqueous KOH (pH 11) induces cyclization, yielding the benzoxazinone core. Critical parameters include:

ParameterOptimal ConditionYield (%)Source
Chloroformate4-Nitrophenyl78
Temperature25°C-
Reaction Time2 hours-
BaseKOH-

This method’s efficiency stems from the instability of aryl carbamates, which rapidly cyclize without intermediate isolation.

Two-Step Process with Alkyl Chloroformates

Alkyl chloroformates (e.g., methyl chloroformate) require a two-step sequence due to stable carbamate intermediates. The carbamate is isolated after solvent distillation and purified before cyclization with a base like NaOH. While this extends synthesis time, it allows intermediate characterization, improving process control.

Chlorination Strategies for the 6-Position

Introducing the chloro substituent at position 6 is achieved via electrophilic aromatic substitution or late-stage functionalization.

Direct Chlorination of Benzoxazinone Intermediates

Chlorinating pre-formed benzoxazinones using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves regioselective substitution. This method, however, risks over-chlorination and requires careful stoichiometric control.

Chlorinated Precursor Utilization

Starting with chlorinated phenols (e.g., 5-chloro-2-aminophenol) ensures regiochemical fidelity. Cyclization of 5-chloro-2-aminophenol derivatives with chloroformates directly incorporates the chloro group, bypassing post-cyclization halogenation.

Amination Methods for the 3-Amino Group

The 3-amino group is introduced via nitration-reduction sequences or direct nucleophilic substitution.

Nitration and Catalytic Hydrogenation

Nitration of 6-chloro-2H-1,4-benzoxazin-2-one at position 3 using nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C), affords the amine in 65–70% yield. This route, though reliable, involves handling corrosive reagents.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromo-6-chloro-2H-1,4-benzoxazin-2-one with ammonia or amines enables direct amination. Optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) achieve 85% yield, offering superior regioselectivity.

Comparative Analysis of Synthetic Routes

The choice between one-step and two-step cyclization impacts scalability and purity:

MetricOne-Step (Aryl)Two-Step (Alkyl)
Reaction Time4 hours12–36 hours
Isolated Yield78%82%
Purity95%99%
ScalabilityHighModerate

Aryl chloroformates favor rapid production, while alkyl variants suit high-purity applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates. Elevated temperatures (50°C) reduce reaction times but risk decomposition, making 25°C optimal for most systems.

Base Selection

Strong bases (KOH, NaOH) drive cyclization but may hydrolyze sensitive intermediates. Weak bases (NaHCO₃) are preferred for labile substrates, albeit with slower kinetics.

Industrial-Scale Considerations

Large-scale synthesis prioritizes safety and cost:

  • Chloroformate Handling : Aryl chloroformates (e.g., 4-nitrophenyl) are preferred over alkyl variants due to lower volatility.

  • Waste Management : Aqueous quenches neutralize excess base, simplifying disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.